molecular formula C17H19F2NO2S B13372842 N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide

N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide

Cat. No.: B13372842
M. Wt: 339.4 g/mol
InChI Key: AJWTVLWEOILQDZ-UHFFFAOYSA-N
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Description

N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide typically involves the condensation of benzenesulfonyl chloride with the appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The difluoromethyl group may enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-fluorobenzenesulfonamide
  • N-benzyl-4-bromobenzenesulfonamide
  • N-benzyl-4-(tert-butyl)benzenesulfonamide

Uniqueness

N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H19F2NO2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-benzyl-4-(difluoromethyl)-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H19F2NO2S/c1-13(2)20(12-14-6-4-3-5-7-14)23(21,22)16-10-8-15(9-11-16)17(18)19/h3-11,13,17H,12H2,1-2H3

InChI Key

AJWTVLWEOILQDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

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